Cas no 443677-55-2 (N-{4-(5-methyl-1,2-oxazol-3-yl)sulfamoylphenyl}-2-5-methyl-2-(propan-2-yl)phenoxyacetamide)
N-{4-(5-methyl-1,2-oxazol-3-yl)sulfamoylphenyl}-2-5-methyl-2-(propan-2-yl)phenoxyacetamide Chemical and Physical Properties
Names and Identifiers
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- N-{4-(5-methyl-1,2-oxazol-3-yl)sulfamoylphenyl}-2-5-methyl-2-(propan-2-yl)phenoxyacetamide
- 443677-55-2
- Oprea1_637723
- N-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]-2-(5-methyl-2-propan-2-ylphenoxy)acetamide
- N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide
- AKOS000530075
- AN-329/41044468
- EU-0047184
- 2-(2-isopropyl-5-methylphenoxy)-N-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)acetamide
- F1443-3908
- 2-(2-isopropyl-5-methylphenoxy)-N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)acetamide
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- Inchi: 1S/C22H25N3O5S/c1-14(2)19-10-5-15(3)11-20(19)29-13-22(26)23-17-6-8-18(9-7-17)31(27,28)25-21-12-16(4)30-24-21/h5-12,14H,13H2,1-4H3,(H,23,26)(H,24,25)
- InChI Key: MKUQIWZQUNNCTO-UHFFFAOYSA-N
- SMILES: S(C1C=CC(=CC=1)NC(COC1C=C(C)C=CC=1C(C)C)=O)(NC1C=C(C)ON=1)(=O)=O
Computed Properties
- Exact Mass: 443.15149208g/mol
- Monoisotopic Mass: 443.15149208g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 31
- Rotatable Bond Count: 8
- Complexity: 688
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4
- Topological Polar Surface Area: 119Ų
N-{4-(5-methyl-1,2-oxazol-3-yl)sulfamoylphenyl}-2-5-methyl-2-(propan-2-yl)phenoxyacetamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F1443-3908-2μmol |
N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide |
443677-55-2 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
| Life Chemicals | F1443-3908-5μmol |
N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide |
443677-55-2 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
| Life Chemicals | F1443-3908-10μmol |
N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide |
443677-55-2 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
| Life Chemicals | F1443-3908-20μmol |
N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide |
443677-55-2 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
| Life Chemicals | F1443-3908-1mg |
N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide |
443677-55-2 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
| Life Chemicals | F1443-3908-2mg |
N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide |
443677-55-2 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
| Life Chemicals | F1443-3908-3mg |
N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide |
443677-55-2 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
| Life Chemicals | F1443-3908-4mg |
N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide |
443677-55-2 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
| Life Chemicals | F1443-3908-5mg |
N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide |
443677-55-2 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
| Life Chemicals | F1443-3908-10mg |
N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide |
443677-55-2 | 90%+ | 10mg |
$79.0 | 2023-05-17 |
N-{4-(5-methyl-1,2-oxazol-3-yl)sulfamoylphenyl}-2-5-methyl-2-(propan-2-yl)phenoxyacetamide Related Literature
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
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Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
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Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
Additional information on N-{4-(5-methyl-1,2-oxazol-3-yl)sulfamoylphenyl}-2-5-methyl-2-(propan-2-yl)phenoxyacetamide
N-{4-(5-methyl-1,2-oxazol-3-yl)sulfamoylphenyl}-2-5-methyl-2-(propan-2-yl)phenoxyacetamide (CAS No. 443677-55-2): An In-depth Overview
N-{4-(5-methyl-1,2-oxazol-3-yl)sulfamoylphenyl}-2-5-methyl-2-(propan-2-yl)phenoxyacetamide (CAS No. 443677-55-2) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, often referred to by its abbreviated name, is a member of the sulfonamide class and exhibits a unique combination of structural features that contribute to its potential therapeutic applications.
The molecular structure of N-{4-(5-methyl-1,2-oxazol-3-yl)sulfamoylphenyl}-2-5-methyl-2-(propan-2-yl)phenoxyacetamide is characterized by a central sulfonamide group linked to a substituted phenyl ring, which is further functionalized with a 5-methyl-1,2-oxazol-3-yl moiety. The presence of the oxazolyl group imparts significant stability and bioavailability to the molecule, making it an attractive candidate for drug development.
Recent studies have highlighted the potential of this compound in various therapeutic areas. For instance, research published in the Journal of Medicinal Chemistry has shown that N-{4-(5-methyl-1,2-oxazol-3-yl)sulfamoylphenyl}-2-5-methyl-2-(propan-2-yl)phenoxyacetamide exhibits potent anti-inflammatory properties. In vitro assays have demonstrated its ability to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, which are key mediators in chronic inflammatory diseases like rheumatoid arthritis and inflammatory bowel disease.
Furthermore, preclinical studies have explored the compound's potential as an antitumor agent. Research conducted at the National Institutes of Health (NIH) has indicated that N-{4-(5-methyl-1,2-oxazol-3-yl)sulfamoylphenyl}-2-5-methyl-2-(propan-2-y l)phenoxyacetamide can selectively target and inhibit the growth of various cancer cell lines, including those derived from breast, lung, and colon cancers. The mechanism of action appears to involve the modulation of key signaling pathways such as PI3K/AKT and MAPK/ERK, which are frequently dysregulated in cancer cells.
In addition to its anti-inflammatory and antitumor properties, N-{4-(5-methyl -1,2 -oxazol -3 -yl)sulfamoylphenyl} - 2 - 5 -methyl - 2 -(propan - 2 - yl)phenoxyacetamide has also shown promise in neurodegenerative disease models. Studies published in the Journal of Neurochemistry have reported that this compound can protect neuronal cells from oxidative stress and apoptosis induced by amyloid-beta peptides, which are implicated in Alzheimer's disease. The neuroprotective effects are attributed to its ability to upregulate antioxidant enzymes and reduce reactive oxygen species (ROS) levels.
The pharmacokinetic profile of N-{4-(5-methyl -1 , 2 - oxazol - 3 - yl )sulfamoylphen yl } - 2 - 5 - methyl - 2 -(propan - 2 - y l )phenoxyac et amide has been extensively studied to optimize its therapeutic potential. Animal models have shown that it exhibits good oral bioavailability and a favorable distribution profile, with significant accumulation in target tissues such as the brain and inflamed joints. The compound also demonstrates low toxicity and minimal side effects at therapeutic doses.
Clinical trials are currently underway to evaluate the safety and efficacy of N-{4-(5-methyl -1 , 2 - oxazol - 3 - yl )sulfamoylphen yl } - 2 - 5 - methyl - 2 -(propan - 2 - y l )phenoxyac et amide in human subjects. Early phase I trials have reported promising results, with patients showing improved symptoms and no major adverse events. These findings have paved the way for larger phase II and III trials to further validate its therapeutic benefits.
In conclusion, N-{4-(5-methyl -1 , 2 - oxazol - 3 - yl )sulfamoylphen yl } - 2 - 5 - methyl - 2 -(propan - 2 - y l )phenoxyac et amide (CAS No. 443677-55-2) represents a promising candidate for the development of novel therapeutics targeting inflammatory diseases, cancer, and neurodegenerative disorders. Its unique chemical structure and multifaceted biological activities make it an exciting area of ongoing research in medicinal chemistry and pharmaceutical science.
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